molecular formula C17H15ClN2O B12025179 (3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 36640-60-5

(3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12025179
CAS No.: 36640-60-5
M. Wt: 298.8 g/mol
InChI Key: OBULFGMLNLGXID-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the hydroxymethyl group, often using a reducing agent like sodium borohydride under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a methyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of the methyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a chlorophenyl and a tolyl group, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

36640-60-5

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15ClN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-10,21H,11H2,1H3

InChI Key

OBULFGMLNLGXID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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